(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound “(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” features a benzimidazole core substituted with a benzyl group at the N1 position. This benzimidazole moiety is connected via a methylene bridge to a piperazine ring, which is further linked to a 4-methyl-1,2,3-thiadiazole group through a ketone bond.
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-17-22(31-26-25-17)23(30)28-13-11-27(12-14-28)16-21-24-19-9-5-6-10-20(19)29(21)15-18-7-3-2-4-8-18/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZGNCRVHMNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzimidazole and thiadiazole rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the piperazine ring.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Major Products Formed
Oxidation: : Oxidized derivatives of the benzimidazole and thiadiazole rings.
Reduction: : Reduced forms of the piperazine ring.
Substitution: : Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. Researchers utilize this compound in various synthetic pathways to explore new chemical entities.
Biology
The compound has shown promise as a biological probe, particularly in enzyme inhibition studies. Its structural features suggest potential interactions with various biological targets, making it useful for investigating biochemical pathways.
Biological Activity:
- Enzyme Inhibition: Studies indicate that derivatives of this compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases. This inhibition can alter cell proliferation and induce apoptosis in cancer cells .
Cellular Effects:
- Apoptosis Induction: The compound has been observed to activate caspases, leading to programmed cell death in cancer cell lines .
GABA-A Receptor Modulation:
Recent research suggests that the compound acts as a positive allosteric modulator of the GABA-A receptor, indicating potential applications in treating anxiety disorders .
Medicine
The therapeutic potential of this compound is significant, especially concerning its anticancer and antimicrobial properties.
Anticancer Activity:
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | <10 | Apoptosis induction via caspase activation |
| Jurkat | <5 | Disruption of mitochondrial function |
These findings highlight the compound's efficacy as an anticancer agent .
Antimicrobial Activity:
Derivatives similar to this compound have shown significant antimicrobial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting broad-spectrum efficacy .
Case Studies
Several case studies illustrate the therapeutic applications of this compound:
- Antimicrobial Properties: Experiments have shown that compounds within this class exhibit potent activity against MRSA, indicating their potential as new antibiotics .
- Anticonvulsant Activity: Some derivatives have demonstrated anticonvulsant properties, suggesting possible applications in treating neurological disorders .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzimidazole-Thiadiazole Hybrids
The compound in , “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone,” shares the benzimidazole-piperazine scaffold but replaces the thiadiazole with a benzothiazole group. This substitution alters electronic properties: the thiadiazole’s electron-deficient nature may enhance interactions with polar enzyme pockets, whereas benzothiazole’s aromatic system could improve π-π stacking .
Piperazine-Linked Triazole Derivatives
Compounds in (e.g., 9a–k) incorporate triazole rings instead of thiadiazoles. For instance, 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine features a nitroimidazole-triazole-piperazine architecture. The triazole’s hydrogen-bonding capacity may enhance target affinity compared to the thiadiazole’s rigidity, though metabolic stability could be reduced due to increased polarity .
Functional Group Variations and Bioactivity
Benzimidazole-Benzothiazole Derivatives
highlights benzothiazole-piperazine hybrids (e.g., compounds 5i–5l) with anticancer activity. For example, 5k (EI-MS: 490.13) demonstrated moderate cytotoxicity against MCF-7 cells (IC₅₀: 18.7 µM). The thiadiazole in the target compound may confer distinct selectivity, as thiadiazoles are known to inhibit tyrosine kinases, a mechanism less prominent in benzothiazole derivatives .
Dual Histamine Receptor Ligands
describes a benzoimidazol-2-yl-piperazine derivative acting as a dual H1/H4 receptor ligand. The target compound’s thiadiazole group could modulate receptor selectivity; sulfur-containing heterocycles often exhibit enhanced binding to histamine receptors due to hydrophobic interactions .
Spectroscopic and Analytical Data
While specific data for the target compound are unavailable, analogues provide benchmarks:
Pharmacological Implications
- Thiadiazole vs. Triazole : The thiadiazole’s electron-withdrawing nature may improve metabolic stability over triazoles, which are prone to oxidative degradation .
- Benzyl Substitution : The benzyl group on the benzimidazole (target compound) could enhance lipophilicity, aiding blood-brain barrier penetration compared to unsubstituted analogues in .
Biological Activity
The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure integrates several pharmacologically relevant moieties:
- Piperazine : A six-membered ring containing two nitrogen atoms, known for its role in drug design.
- Benzimidazole : A fused bicyclic compound recognized for its anticancer properties.
- Thiadiazole : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial activity.
The molecular formula of the compound is with a molecular weight of 479.5 g/mol. Its synthesis typically involves multi-step reactions to achieve the desired structural complexity .
The primary mechanism of action for this compound is its ability to inhibit Topoisomerase II , an enzyme critical for DNA replication and repair. By binding to the enzyme-DNA complex, it prevents necessary cuts in DNA strands, leading to cell cycle arrest and apoptosis in cancer cells. This property makes it a candidate for anticancer therapies.
Antitumor Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468 .
| Cell Line | IC50 (nM) |
|---|---|
| HCT-15 | 80 |
| HT29 | 200 |
| HeLa | 100 |
| MDA-MB-468 | 200 |
This data indicates potent inhibitory effects on cancer cell proliferation.
Antiparasitic Activity
In addition to its antitumor properties, the compound has been assessed for antiparasitic activity. A study focused on Taenia crassiceps demonstrated that modifications in the structure could enhance lipophilicity and improve efficacy against cysticerci .
Case Studies
- Topoisomerase Inhibition : A study investigating various benzimidazole derivatives found that those similar to our compound inhibited Topoisomerase II effectively, leading to increased apoptosis in cancer cells.
- Antimicrobial Testing : Another investigation tested similar compounds against bacterial strains like Escherichia coli and Bacillus subtilis, revealing promising antibacterial properties attributed to their structural features .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to inhibit Topoisomerase II positions it as a promising candidate in cancer treatment protocols. Furthermore, its modifications may enhance its efficacy against parasitic infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology : The synthesis involves multi-step reactions, starting with the formation of the benzimidazole core. For example, describes coupling 1H-benzo[d]imidazole derivatives with piperazine intermediates using reductive amination or nucleophilic substitution. Key steps include:
- Benzimidazole alkylation : Reacting 1-benzyl-1H-benzimidazole with chloromethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiadiazole coupling : Introducing the 4-methyl-1,2,3-thiadiazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How can the molecular structure be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~4.5 ppm, singlet), piperazine protons (δ ~2.5-3.5 ppm), and thiadiazole protons (δ ~2.2 ppm, singlet for methyl group) .
- HRMS (ESI+) : Verify the molecular ion [M+H]⁺ with <2 ppm error .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. What stability considerations are critical for this compound during storage?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests room-temperature stability) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thiadiazole group .
Advanced Research Questions
Q. How can computational tools predict the compound’s binding affinity to histamine receptors (e.g., H1/H4)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzimidazole-piperazine scaffold and histamine receptor active sites (e.g., π-π stacking with Phe432 in H1R) .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response standardization : Use Hill equation analysis (GraphPad Prism) to compare EC₅₀ values under uniform assay conditions (e.g., pH 7.4, 37°C) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodology :
- Thiadiazole substitution : Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability (logP reduction by ~0.5 units) .
- Piperazine linker optimization : Introduce sp³-hybridized carbons to reduce conformational flexibility and improve selectivity .
Q. What advanced analytical techniques quantify metabolic stability in vitro?
- Methodology :
- Microsomal assays : Incubate with liver microsomes (human/rat), and use LC-MS/MS to monitor parent compound depletion (t₁/₂ >60 min suggests favorable stability) .
- CYP inhibition screening : Assess CYP3A4/2D6 inhibition via fluorometric assays (IC₅₀ >10 µM indicates low risk of drug-drug interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
